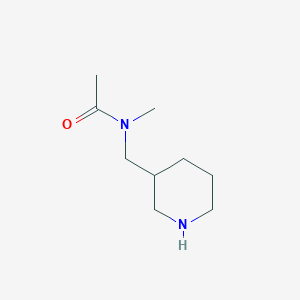

N-Methyl-N-piperidin-3-ylmethyl-acetamide

Description

N-Methyl-N-piperidin-3-ylmethyl-acetamide (CAS: 91086-13-4) is a substituted acetamide derivative featuring a piperidine ring with a methyl group and a methylacetamide side chain at the 3-position. Its molecular weight is 170.26 g/mol, and it is described as a liquid in commercial catalogs .

Properties

IUPAC Name |

N-methyl-N-(piperidin-3-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11(2)7-9-4-3-5-10-6-9/h9-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCBKFFCSDZBGFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CC1CCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720305 | |

| Record name | N-Methyl-N-[(piperidin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91086-13-4 | |

| Record name | N-Methyl-N-[(piperidin-3-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and in studying reaction mechanisms. Biology: It serves as a tool in biological research, particularly in studying enzyme interactions and protein binding. Medicine: Industry: Utilized in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to enzymes or receptors, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with acetamide and piperidine derivatives, focusing on structural features, synthesis, and functional properties.

Table 1: Key Comparisons

Structural and Functional Differences

Piperidine vs. Pyridine Derivatives :

- This compound contains a saturated piperidine ring, which enhances conformational flexibility compared to aromatic pyridine derivatives like N-(3-Hydroxypyridin-2-yl)acetamide . Saturation may improve binding to biological targets (e.g., receptors, enzymes) but reduces thermal stability relative to pyridine-based analogs.

DMAC (N,N-Dimethylacetamide), lacking a cyclic amine, is a simpler molecule with high polarity, making it a versatile solvent rather than a bioactive compound .

Stereochemical Considerations :

- The (S)-enantiomer of N-Methyl-N-piperidin-3-yl-acetamide (CAS: 1228948-07-9) demonstrates the importance of chirality in drug design, as stereospecific interactions can significantly alter pharmacokinetics .

Biological Activity

N-Methyl-N-piperidin-3-ylmethyl-acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is known for enhancing the lipophilicity and bioavailability of compounds. The chemical formula is , indicating the presence of both an acetamide and a piperidine moiety. This structural configuration is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body:

- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation and cognition. This is particularly relevant in neuropharmacology, where such interactions can lead to therapeutic effects in conditions like depression or anxiety.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes involved in disease pathways, potentially offering therapeutic benefits in cancer treatment.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent.

Anticancer Effects

Preliminary findings suggest that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study 1: Neuropharmacological Effects

A study conducted on the neuropharmacological effects of this compound revealed significant interactions with serotonin and dopamine receptors. The compound showed promise in modulating mood-related pathways, indicating potential applications in treating mood disorders.

Study 2: Antimicrobial Activity

In another investigation, this compound was tested against several pathogenic bacteria. The results demonstrated a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide | Antimicrobial, Anticancer | Receptor modulation and enzyme inhibition |

| 2-Chloro-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | Neuropharmacological | Interaction with neurotransmitter systems |

| 2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | Potential drug lead | Various amine and amide reactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.